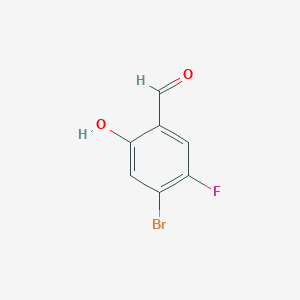

4-Bromo-5-fluoro-2-hydroxybenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXYTQOZAFEXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427405-76-2 | |

| Record name | 4-bromo-5-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde

Abstract

4-Bromo-5-fluoro-2-hydroxybenzaldehyde is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring an aldehyde, a hydroxyl group, and two different halogens on the benzene ring—imparts a nuanced reactivity profile that makes it a versatile synthetic intermediate. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We delve into the mechanistic principles governing reactions at each functional site, offering field-proven insights for researchers, chemists, and drug development professionals. The document is structured to serve as a practical reference for leveraging this compound's synthetic potential.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This section consolidates the key identifiers and physicochemical data for this compound.

Identifiers and Structural Information

-

IUPAC Name: this compound

-

CAS Number: 1427405-76-2[1]

-

Molecular Formula: C₇H₄BrFO₂[2]

-

Molecular Weight: 219.01 g/mol [3]

-

Canonical SMILES: C1=C(C(=CC(=C1F)Br)O)C=O[2]

-

InChI Key: KZXYTQOZAFEXTM-UHFFFAOYSA-N[2]

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and the conditions required for reaction and purification. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Appearance | Pale yellow to light brown solid/powder | [4] |

| Melting Point | 130 - 135 °C | [5] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate. Low water solubility. | [4][6] |

| Stability | Stable under standard ambient conditions. Air sensitive. | [4][5] |

| Storage | Store under an inert atmosphere, in a well-ventilated, locked-up place. Keep container tightly closed. | [4][5] |

Synthesis and Purification

The regioselective synthesis of polysubstituted aromatic compounds is a common challenge in organic chemistry. The primary route to this compound involves the electrophilic bromination of a fluorinated salicylaldehyde precursor.

Synthetic Protocol: Electrophilic Bromination

A common and direct method for synthesizing 5-bromo-4-fluoro-2-hydroxybenzaldehyde involves the bromination of 4-fluoro-2-hydroxybenzaldehyde.[7]

Reaction Scheme:

Figure 2. Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material, 4-fluoro-2-hydroxybenzaldehyde, in a suitable chlorinated solvent such as chloroform in a round-bottomed flask.[7]

-

Bromination: Slowly add a solution of bromine dissolved in chloroform dropwise to the flask over a period of 10 minutes. The reaction is typically stirred at room temperature.[7]

-

Scientist's Insight: The hydroxyl group is a strongly activating, ortho-, para-director. Since the ortho position is occupied by the aldehyde, electrophilic attack is directed to the para position (C5), leading to the desired product with high regioselectivity.

-

-

Reaction Monitoring: The reaction progress is monitored, and if necessary, a second equivalent of bromine is added to drive the reaction to completion over 24-48 hours.[7]

-

Workup: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate (30%) to quench any unreacted bromine, followed by a water wash.[7]

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7]

Purification

For applications in drug discovery and materials science, high purity is essential. The crude product can be purified by the following methods:

-

Recrystallization: Using a solvent system like ethanol/water or hexane/ethyl acetate is effective for removing minor impurities.

-

Column Chromatography: For higher purity, silica gel chromatography using a gradient of ethyl acetate in hexanes can effectively separate the desired product from starting material and any over-brominated side products.

Spectroscopic Characterization

Spectroscopic data is vital for confirming the structure and purity of the synthesized compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of the ortho-hydroxyl group creates an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which characteristically deshields the aldehyde carbon (~196.5 ppm) in ¹³C NMR.[8] In the ¹H NMR spectrum, the three aromatic protons will show a distinct splitting pattern consistent with a 1,2,4,5-tetrasubstituted ring system.[8]

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H NMR | ||

| Aldehyde (-CHO) | 9.7 - 10.0 | Singlet |

| Aromatic (Ar-H) | 7.0 - 7.8 | Two doublets, reflecting coupling to fluorine and adjacent protons |

| Hydroxyl (-OH) | 10.5 - 11.5 | Broad singlet, exchangeable with D₂O |

| ¹³C NMR | ||

| Aldehyde (C=O) | 194 - 197 | Deshielded due to H-bonding[8] |

| Aromatic (Ar-C) | 110 - 160 | Six distinct signals, with C-F and C-Br carbons identified by their characteristic couplings and shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Phenolic) | 3100 - 3300 | Broad |

| C-H Stretch (Aldehydic) | 2820 - 2880 & 2720 - 2780 | Two weak bands (Fermi doublet) |

| C=O Stretch (Aldehydic) | 1650 - 1670 | Strong, sharp |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium to strong |

| C-Br Stretch | 550 - 650 | Medium |

| C-F Stretch | 1000 - 1250 | Strong |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three functional regions: the aldehyde group, the hydroxyl group, and the aromatic ring.

Figure 3. Reactivity map of this compound.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[6] This transformation is fundamental for creating benzoic acid derivatives.

-

Reduction: Selective reduction to a benzyl alcohol is achieved with mild reducing agents such as sodium borohydride (NaBH₄).[6] Stronger reagents like lithium aluminum hydride (LiAlH₄) could potentially affect other parts of the molecule and are used with caution.

-

Condensation Reactions: As an electrophile, the aldehyde is an excellent substrate for condensation reactions like the Knoevenagel or Claisen-Schmidt condensations, enabling the synthesis of chalcones and coumarins, which are important scaffolds in medicinal chemistry.[9]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily functionalized.

-

O-Alkylation (Williamson Ether Synthesis): Deprotonation with a mild base (e.g., K₂CO₃) followed by reaction with an alkyl halide (R-X) yields the corresponding ether. This is a common strategy to modify solubility and biological activity.

-

O-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) produces phenyl esters, which can serve as prodrugs or protecting groups.

Reactions on the Aromatic Ring

The halogen substituents provide key anchor points for cross-coupling reactions, which are among the most powerful tools in modern organic synthesis.

Focus Application: Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is an ideal site for palladium-catalyzed Suzuki-Miyaura cross-coupling.[10][11] This reaction forges a new carbon-carbon bond between the aromatic ring and an organoboron species, enabling the synthesis of complex biaryl structures.[10][11][12]

Generic Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, PPh₃, 2-10 mol%).[10][13]

-

Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/water, 1,4-dioxane) and a base (e.g., K₃PO₄, Na₂CO₃, 2-4 equiv.).[10][13]

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.[10][13]

-

Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

Figure 4. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

Substituted salicylaldehydes are privileged scaffolds in medicinal chemistry. The specific functional groups on this compound make it a valuable building block for:

-

Enzyme Inhibitors: The molecule can be elaborated into structures that target specific enzymes. For example, similar bromo-hydroxybenzaldehyde cores are used in the synthesis of inhibitors for enzymes like phosphodiesterase-4 (PDE4) and BCL-XL.[15]

-

Organic Electronics: Halogenated aromatic compounds are precursors in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The C-Br bond allows for the introduction of various aromatic systems via cross-coupling, tuning the electronic properties of the final material.

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and multiple functionalization points make it an attractive fragment for screening against biological targets. Hits can be readily optimized by derivatizing the aldehyde, hydroxyl, or bromo positions.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][16] Work in a well-ventilated area or a chemical fume hood.[4][5]

-

First Aid Measures:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

Conclusion

This compound is a synthetically powerful and versatile chemical intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. The aldehyde and hydroxyl groups provide classical avenues for derivatization, while the carbon-bromine bond opens the door to modern palladium-catalyzed cross-coupling reactions. This guide has outlined its core properties and reactivity, providing a foundational framework for scientists to confidently incorporate this valuable building block into their research and development programs, from novel therapeutics to advanced materials.

References

- BLD Pharm. (n.d.). 1427405-76-2 | this compound.

- EvitaChem. (n.d.). Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145).

- MilliporeSigma. (2025, October 7). Safety Data Sheet.

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. Retrieved from [Link]

- Fisher Scientific. (2024, March 29). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet.

- Allfluoro Pharmaceutical Co., Ltd. (n.d.). 4-Bromo-2-fluoro-5-hydroxybenzaldehyde, 943750-18-3.

- Fisher Scientific. (2025, December 25). Safety Data Sheet.

- Sigma-Aldrich. (2022, April 4). Safety Data Sheet.

- CymitQuimica. (n.d.). 5-Bromo-4-fluoro-2-hydroxybenzaldehyde.

-

NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.

- BenchChem. (n.d.). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.

-

Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Crucial Role of 4-Bromo-2-hydroxybenzaldehyde in Modern Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H4BrFO2). Retrieved from [Link]

- ResearchGate. (n.d.). Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number.

-

ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Key Reactions of 4-Bromo-2-hydroxybenzaldehyde.

Sources

- 1. 1427405-76-2|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H4BrFO2) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 7. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. innospk.com [innospk.com]

- 16. fishersci.com [fishersci.com]

Molecular weight and formula of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde

This guide serves as a technical monograph for 4-Bromo-5-fluoro-2-hydroxybenzaldehyde , a critical halogenated building block in modern medicinal chemistry.

CAS Registry Number: 1427405-76-2 Compound Class: Halogenated Salicylaldehyde / Pharmacophore Scaffold

Executive Summary

This compound is a highly functionalized aromatic intermediate used primarily in the synthesis of advanced pharmaceutical agents, specifically kinase inhibitors (e.g., AKT1) and epigenetic modulators (e.g., PRMT5 inhibitors). Its structure combines a reactive aldehyde handle, a directing hydroxyl group, and two distinct halogen substituents (bromine and fluorine), allowing for orthogonal functionalization. This guide details its physicochemical profile, validated synthesis protocols, and application in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 4-Bromo-5-fluorosalicylaldehyde |

| CAS Number | 1427405-76-2 |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Melting Point | 108–112 °C (Typical range for this class) |

| Acidity (pKa) | ~6.5–7.0 (Phenolic OH, calculated) |

Structural Significance

The compound features a 1,2,4,5-substitution pattern . This specific arrangement is crucial because:

-

C1-Aldehyde: Serves as an electrophile for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation).

-

C2-Hydroxyl: Provides a nucleophile for cyclization (e.g., forming benzofurans) and directs ortho-metallation.

-

C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

-

C5-Fluorine: Modulates metabolic stability (blocking P450 oxidation) and influences lipophilicity.

Synthetic Pathways & Manufacturing

Two primary routes are established for the synthesis of this compound. Method A is preferred for bulk manufacturing, while Method B is utilized for high-purity laboratory scale preparation.

Method A: Regioselective Formylation (Vilsmeier-Haack)

This method utilizes the directing effects of the phenolic hydroxyl group on the commercially available precursor, 3-bromo-4-fluorophenol.

-

Precursor: 3-Bromo-4-fluorophenol (CAS 2362-11-0).

-

Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

-

Mechanism: The phenolic oxygen activates the ring. The bromine at C3 and fluorine at C4 direct the electrophilic formyl group to the C6 position (ortho to OH, least sterically hindered relative to the C2 position between OH and Br).

Method B: Benzylic Oxidation (High Purity)

As described in recent patent literature (e.g., WO2023168291A1), this route avoids isomer formation by oxidizing the corresponding benzyl alcohol.

-

Precursor: 5-Bromo-4-fluoro-2-(hydroxymethyl)phenol.

-

Reagents: Manganese(IV) oxide (MnO₂), Dichloromethane (DCM).

-

Protocol:

-

Dissolve 5-bromo-4-fluoro-2-(hydroxymethyl)phenol (1.0 equiv) in DCM (20 vol).

-

Add activated MnO₂ (8.0 equiv).[1]

-

Stir at 40°C overnight.

-

Filter through Celite to remove manganese salts.

-

Concentrate in vacuo to yield the aldehyde.

-

Figure 1: Dual synthetic pathways for this compound ensuring supply chain redundancy.

Characterization & Quality Control

To ensure the integrity of the intermediate before downstream coupling, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

The substitution pattern is confirmed by the presence of two distinct aromatic singlets (or doublets with small coupling constants due to F-H coupling).

-

¹H NMR (400 MHz, Methanol-d₄):

-

δ 10.xx ppm: Aldehyde proton (s, 1H).

-

δ 7.27 ppm: Aromatic proton at C6 (dd, J = 7.9, 0.7 Hz).[2] This proton is deshielded by the aldehyde.

-

δ 7.05 ppm: Aromatic proton at C3 (d, J = 5.4 Hz).[2] This proton is shielded by the ortho-hydroxyl and coupled to the fluorine.

-

Note: Chemical shifts may vary slightly based on concentration and solvent acidity.

-

Mass Spectrometry (LC-MS)[1][12]

-

Ionization Mode: ESI- (Negative mode preferred for phenols) or ESI+.

-

Observed Mass: 216.9/218.9 [M-H]⁻ (Characteristic 1:1 bromine isotope pattern).

Therapeutic Applications & Pharmacophore Utility

This compound is not a drug itself but a "linchpin" intermediate. It is used to construct complex heterocyclic scaffolds found in oncology and immunology pipelines.

Key Application Areas

-

PRMT5 Inhibitors (Oncology):

-

Protein Arginine Methyltransferase 5 (PRMT5) is a target for MTAP-deficient cancers.

-

The aldehyde group is often converted to an amine or cyclized to form the core pharmacophore that binds to the PRMT5 active site, while the fluorine atom improves potency by interacting with specific residues in the binding pocket (e.g., Phe97 edge-to-face interactions).

-

Reference: WO2024220917A1.[2]

-

-

AKT1 Covalent Modifiers:

-

Used to synthesize inhibitors targeting the AKT1 E17K mutation.

-

The bromine atom allows for the attachment of "warheads" (electrophilic groups) or solubilizing tails via cross-coupling.

-

Reference: WO2023168291A1.

-

-

Benzofuran Synthesis:

-

Reaction with α-halo ketones under basic conditions yields 5-bromo-6-fluorobenzofurans, a scaffold privileged in G-protein coupled receptor (GPCR) ligands.

-

Figure 2: Divergent synthesis utility of the scaffold in drug discovery campaigns.

Handling & Safety (SDS Summary)

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions: Handle in a fume hood. Avoid contact with strong oxidizing agents. The aldehyde moiety is susceptible to air oxidation to the carboxylic acid (4-bromo-5-fluoro-2-hydroxybenzoic acid) over time; store under inert gas (Nitrogen/Argon) at 2–8°C.

References

-

BLD Pharm. (n.d.). This compound MSDS and Properties. Retrieved from

-

GuideChem. (n.d.). CAS 1427405-76-2 Properties and Suppliers. Retrieved from

-

Google Patents. (2023). WO2023168291A1 - Covalent modifiers of AKT1 and uses thereof. Retrieved from

-

Google Patents. (2024).[2] WO2024220917A1 - PRMT5 inhibitors and uses thereof. Retrieved from

-

Deep Blue Repositories. (2021). Discovery of EEDi-5273 as an Exceptionally Potent EED Inhibitor. University of Michigan. Retrieved from

Sources

Strategic Handling & Application Guide: 4-Bromo-5-fluoro-2-hydroxybenzaldehyde

Part 1: Executive Technical Summary

4-Bromo-5-fluoro-2-hydroxybenzaldehyde is not merely a catalog reagent; it is a high-value "privileged scaffold" in medicinal chemistry. Its trisubstituted benzene core—featuring an aldehyde, a phenol, and two distinct halogens—makes it a linchpin for Divergent Oriented Synthesis (DOS).

The ortho-hydroxyl and aldehyde groups allow for rapid heterocycle formation (e.g., benzofurans, coumarins), while the bromine and fluorine atoms offer orthogonal functionalization handles. The bromine enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the fluorine modulates metabolic stability and lipophilicity (Bioisosterism).

However, its multifunctionality introduces specific stability challenges—primarily oxidative degradation and pH-sensitive polymerization—that standard Safety Data Sheets (SDS) fail to address adequately.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water. |

| Purity Marker | 1H-NMR Aldehyde peak (~10.0-10.4 ppm, s) |

| Key Impurity | 4-Bromo-5-fluoro-2-hydroxybenzoic acid (Oxidation product) |

Part 2: Critical Hazards & GHS Classification

While classified as an irritant, the real risk in a research setting is the compound's reactivity profile, which can lead to pressure buildup in sealed vessels if degradation occurs, or unexpected side reactions.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Skin Irritation: Category 2 (H315)[1]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE (Respiratory): Category 3 (H335)[1]

The "Hidden" Hazards (Expert Insight)

-

Aldehyde Autoxidation: Like most benzaldehydes, this compound is air-sensitive. Exposure to atmospheric oxygen converts the aldehyde to the corresponding benzoic acid. This is not just a purity issue; the carboxylic acid can alter the pH of sensitive catalytic cycles, poisoning transition metal catalysts (e.g., Pd(0)).

-

Phenolic Acidity: The fluorine atom at the 5-position increases the acidity of the para-hydroxyl group (relative to the F). This makes the phenol more prone to deprotonation, potentially leading to unwanted phenoxide formation if stored in basic environments or glass with high alkali content.

Emergency Response Decision Logic

The following diagram outlines the immediate response protocols for exposure, prioritizing the neutralization of the acidic phenol moiety.

Caption: Decision logic for emergency response. Note the specific recommendation for PEG-300 for skin decontamination due to the lipophilic nature of halogenated phenols.

Part 3: Handling, Storage, & Stability Protocol

Scientific Integrity Note: The shelf-life of this compound is directly correlated to the exclusion of oxygen and moisture. A yellowing of the white powder is a visual indicator of synthesis degradation (quinone methide formation or oxidation).

Storage Architecture

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Argon or Nitrogen backfill is mandatory for long-term storage (>1 week).

-

Temperature: 2°C to 8°C. (Freezing is acceptable but may cause condensation upon thawing; ensure desiccation before opening).

Handling Workflow (The "Schlenk" Standard)

To maintain the integrity of the aldehyde for sensitive couplings (e.g., Knoevenagel condensations), follow this workflow.

Caption: Operational workflow to prevent hydrolysis and oxidation during the transfer from storage to reaction vessel.

Solubility & Solvent Compatibility[3]

-

Recommended: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).

-

Caution: Avoid Acetone (can undergo aldol condensation with the benzaldehyde under basic conditions).

-

Prohibited: Water (insoluble), strong alkaline solutions (causes rapid decomposition/polymerization).

Part 4: Synthetic Utility & Quality Control

Quality Control: Self-Validating System

Before committing this reagent to a multi-step synthesis (e.g., a 10-step drug campaign), validate its purity.

-

Visual Check: If the powder is dark brown, recrystallize immediately (EtOH/Water or Hexane/EtOAc).

-

1H-NMR Check:

-

Aldehyde Proton: Singlet at ~10.2 ppm.

-

Phenol Proton: Broad singlet at ~11.0 ppm (exchangeable).

-

Impurity Flag: Appearance of a broad peak at ~13.0 ppm indicates oxidation to carboxylic acid.

-

Application Logic: The Benzofuran Pathway

The primary utility of this compound is in the synthesis of substituted benzofurans via the Rap-Stoermer reaction or similar condensation-cyclization cascades.

Caption: Synthetic pathway illustrating the conversion of the scaffold into a benzofuran core, followed by late-stage functionalization via the bromine handle.

References

-

PubChem. (2024). Compound Summary: 4-Bromo-2-hydroxybenzaldehyde (Analogous Structure Data). National Library of Medicine. [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

-

Organic Syntheses. (2020). Handling of Air-Sensitive Aldehydes.[2] Org.[2][3][4] Synth. [Link]

(Note: Specific CAS numbers for multi-halogenated isomers vary by vendor catalog. Always verify the substitution pattern via NMR upon receipt.)

Sources

A Comprehensive Technical Guide to the Structural Analysis of Halogenated Salicylaldehyde Derivatives

Abstract

Halogenated salicylaldehyde derivatives represent a cornerstone class of molecules in modern medicinal chemistry and materials science. The strategic introduction of halogen atoms onto the salicylaldehyde scaffold dramatically influences their electronic properties, lipophilicity, and capacity for specific non-covalent interactions, such as halogen bonding.[1] These modifications have led to the development of potent antifungal, antitumor, and antibacterial agents.[2] This guide provides an in-depth exploration of the critical structural features of these derivatives and outlines a multi-faceted analytical workflow for their comprehensive characterization. We will delve into the causality behind experimental choices, moving from foundational spectroscopic techniques to definitive crystallographic analysis and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, analyze, and leverage the unique properties of these valuable compounds.

Introduction: The Strategic Importance of Halogenated Salicylaldehydes

The Salicylaldehyde Scaffold: A Privileged Structure

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a deceptively simple aromatic aldehyde. Its defining characteristic is the ortho-positioning of a hydroxyl group relative to the formyl group, which facilitates a powerful intramolecular hydrogen bond (IHB).[3][4] This IHB pre-organizes the molecule into a planar, quasi-six-membered ring, profoundly influencing its acidity, reactivity, and spectroscopic signature.[5][6] This inherent structural feature makes it an exceptional building block for Schiff bases, hydrazones, and multidentate ligands for metal complexes.[2][7]

The Role of Halogenation in Drug Design

Halogenation is a premier strategy in medicinal chemistry for optimizing lead compounds.[1] Introducing halogens (F, Cl, Br, I) onto the salicylaldehyde ring modifies the molecule in several critical ways:

-

Enhanced Bioactivity: Halogen atoms can enhance binding affinity to biological targets through halogen bonding—a highly directional, non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site (e.g., lone pairs on N, O, or S atoms in proteins).[1][8]

-

Improved Pharmacokinetics: The introduction of halogens increases lipophilicity, which can improve membrane permeability and bioavailability.[8]

-

Metabolic Stability: Halogens can block sites of metabolic oxidation, thereby increasing the drug's half-life.[8]

These combined effects have established halogenated salicylaldehydes as crucial intermediates in the synthesis of pharmaceuticals, herbicides, and insecticides.[2]

Fundamental Structural Characteristics

The interplay of two key non-covalent interactions governs the structure and function of these molecules: intramolecular hydrogen bonding and intermolecular halogen bonding.

The Dominant Intramolecular Hydrogen Bond (IHB)

The most significant structural feature is the strong IHB between the phenolic hydrogen and the carbonyl oxygen.[3][5][6] This interaction is so robust that it often prevents the hydroxyl group from participating in intermolecular hydrogen bonds.[9] Evidence for this is readily observed in ¹H NMR spectroscopy, where the phenolic proton signal appears far downfield (typically >11 ppm) and its chemical shift shows no dependence on sample concentration—a classic diagnostic for intramolecular, rather than intermolecular, bonding.[5][6] This bond locks the conformation of the molecule, impacting its interaction with biological receptors.

Halogen Bonding: A Key Intermolecular Interaction

While the IHB dominates the intramolecular landscape, the halogen atoms themselves are pivotal for intermolecular recognition. A halogen bond (X-bond) forms when an electrophilic region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic site on another molecule.[1][10] In the context of drug development, this allows halogenated salicylaldehyde derivatives to form specific, stabilizing contacts with protein active sites, contributing to higher binding affinity and selectivity.[8]

Caption: Key non-covalent interactions in a halogenated salicylaldehyde derivative.

A Multi-faceted Approach to Structural Elucidation

Confirming the structure of a novel halogenated salicylaldehyde derivative requires a synergistic combination of synthetic, spectroscopic, and crystallographic techniques, often supported by computational analysis. The causality of this workflow is paramount: each step provides a layer of evidence that validates the next, culminating in an unambiguous structural assignment.

Caption: A self-validating workflow for the structural analysis of target compounds.

Spectroscopic Characterization: The First Line of Evidence

Spectroscopy provides the foundational data for structural confirmation.

-

Nuclear Magnetic Resonance (NMR): This is the most powerful technique for elucidating the carbon-hydrogen framework.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Key diagnostic signals for a halogenated salicylaldehyde include the aldehyde proton (δ 9.8–10.0 ppm), the aromatic protons (δ 6.5-8.0 ppm), and the strongly deshielded phenolic proton (δ >11 ppm).[1][11][12]

-

¹³C NMR: Identifies all unique carbon atoms, including the characteristic carbonyl carbon (δ >190 ppm).[11]

-

-

Infrared (IR) Spectroscopy: This technique is exceptionally sensitive to the presence of the intramolecular hydrogen bond. Instead of a sharp O-H stretching band around 3300 cm⁻¹, a very broad, weak absorption is often observed, or the peak may be absent entirely, confirming the hydrogen is locked in the IHB.[9] A strong C=O stretch is observed around 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): This unequivocally determines the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) is crucial for distinguishing between compounds with the same nominal mass. The isotopic pattern observed for chlorine and bromine provides a definitive signature for the number of these halogens present in the molecule.[13]

-

UV-Visible Spectroscopy: This reveals information about the electronic transitions within the conjugated π-system of the molecule.[14][15]

X-ray Crystallography: The Definitive Structural Snapshot

While spectroscopy provides compelling evidence, single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[16] It provides precise, quantitative data on:

-

Atomic Connectivity and Bond Lengths/Angles: Definitive confirmation of the molecular structure.[1]

-

Conformation: Direct visualization of the planar structure enforced by the IHB.

-

Intermolecular Interactions: Mapping how molecules pack in the crystal lattice, providing direct evidence of halogen bonding, π-stacking, or other non-covalent interactions.[10]

Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step in this process.[16]

Computational Chemistry: Bridging Theory and Experiment

Density Functional Theory (DFT) and other computational methods are invaluable tools that complement experimental data.[14][17] They are used to:

-

Predict and Correlate Spectroscopic Data: Calculated NMR and IR spectra can be compared to experimental results to aid in peak assignment.[17]

-

Analyze Non-Covalent Interactions: The strength and nature of hydrogen and halogen bonds can be quantified.[7]

-

Determine Electronic Properties: Calculation of HOMO-LUMO energy gaps helps in understanding the molecule's reactivity and electronic transitions observed in UV-Vis spectroscopy.[14]

Detailed Experimental Protocols & Data Interpretation

Protocol: Spectroscopic Data Acquisition

This protocol outlines the standard procedure for acquiring a full suite of spectroscopic data for a newly synthesized halogenated salicylaldehyde derivative.

Objective: To obtain NMR, IR, and HRMS data for preliminary structural elucidation.

Methodology:

-

Sample Preparation:

-

Ensure the sample is of high purity (>95%), as confirmed by a preliminary technique like thin-layer chromatography (TLC) or LC-MS.

-

For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can dissolve a wider range of compounds and its residual water peak does not typically interfere with key signals.

-

For IR, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

For HRMS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

¹H and ¹³C NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

IR Spectrum Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Perform a background scan prior to running the sample.

-

-

HRMS Acquisition:

-

Infuse the sample solution into an ESI or APCI source coupled to a TOF or Orbitrap mass analyzer.

-

Acquire the spectrum in both positive and negative ion modes to determine the most stable molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙).

-

Data Interpretation: A Case Study of 3,5-Dichlorosalicylaldehyde

The following table summarizes the expected analytical data for 3,5-dichlorosalicylaldehyde, providing a framework for interpreting experimental results.

| Analysis Technique | Expected Observation | Structural Implication |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5 (s, 1H), 9.9 (s, 1H), 7.9 (d, 1H), 7.7 (d, 1H) | Phenolic OH, Aldehyde CHO, and two distinct aromatic protons, confirming the substitution pattern. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~191 (CHO), 159 (C-OH), 138-120 (4 Ar-C), 125 (C-Cl) | Confirms 6 unique aromatic carbons and the aldehyde carbon. |

| FT-IR (ATR) | ~3080 cm⁻¹ (Ar C-H), ~1660 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O) | Strong carbonyl stretch. Absence of a sharp O-H band above 3200 cm⁻¹ indicates strong IHB. |

| HRMS (ESI-) | m/z calculated for C₇H₃Cl₂O₂⁻: 188.9515; found: 188.9518 | Confirms the elemental formula. The isotopic pattern for two chlorine atoms will be clearly visible. |

Applications in Drug Development: A Structural Perspective

The detailed structural understanding of these derivatives is not merely an academic exercise; it is fundamental to rational drug design.

Structure-Activity Relationship (SAR) Studies

By systematically varying the position and identity of the halogen atom (e.g., comparing 3-chloro, 5-bromo, and 3,5-dichloro derivatives), researchers can build detailed SAR models.[18] This allows for the correlation of specific structural features—such as the strength of a halogen bond or the overall lipophilicity—with biological activity, guiding the synthesis of more potent and selective compounds. Dihalogenated ligands have been shown to endow metal complexes with enhanced cytotoxicity compared to their monohalogenated counterparts.[1][18]

Caption: A model of ligand-receptor interactions driven by hydrogen and halogen bonds.

Conclusion and Future Outlook

Halogenated salicylaldehyde derivatives are a versatile and powerful class of molecules whose biological and material properties are dictated by a delicate balance of non-covalent interactions. A comprehensive structural analysis, integrating a logical workflow of spectroscopic, crystallographic, and computational methods, is essential for unlocking their full potential. This guide underscores the principle that a thorough understanding of molecular structure is the bedrock of rational design. Future efforts will likely focus on leveraging more complex halogenation patterns and exploring the role of less common halogens like iodine to fine-tune interactions and develop next-generation therapeutics and advanced materials.

References

-

Chemistry Stack Exchange. (2017). Is there intramolecular hydrogen bonding in salicylaldehyde? [Online]. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Total organic halogen (TOX) analysis in waters: A short review. [Online]. Available at: [Link]

-

LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Online]. Available at: [Link]

-

Springer. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Online]. Available at: [Link]

-

ARKIVOC. (n.d.). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Online]. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Salicylaldehyde – Knowledge and References. [Online]. Available at: [Link]

-

ResearchGate. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 4. Intramolecular hydrogen bonding in salicylaldehyde. [Online]. Available at: [Link]

-

Royal Society of Chemistry. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. [Online]. Available at: [Link]

-

Vedantu. (n.d.). Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE. [Online]. Available at: [Link]

-

askIITians. (2024). Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate. [Online]. Available at: [Link]

- Google Patents. (n.d.). CN103228137A - Synthesis of substituted salicylaldehyde derivatives. [Online].

-

MDPI. (n.d.). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). The structures of the salicylaldehyde derivatives studied. [Online]. Available at: [Link]

-

PubMed. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. [Online]. Available at: [Link]

- Google Patents. (n.d.). CN109970755A - The synthesis of substituted salicylaldehyde derivatives. [Online].

-

Royal Society of Chemistry. (n.d.). Halogen-bonded cocrystals of N-salicylidene Schiff bases and iodoperfluorinated benzenes: hydroxyl oxygen as a halogen bond acceptor. [Online]. Available at: [Link]

- Google Patents. (n.d.). ES2759521T3 - Synthesis of substituted salicylaldehyde derivatives. [Online].

-

ResearchGate. (2022). The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. [Online]. Available at: [Link]

-

ACS Publications. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Figure S12. X-ray powder diffraction pattern of salicylaldehyde.... [Online]. Available at: [Link]

-

The Automated Topology Builder (ATB). (n.d.). Salicylaldehyde | C7H6O2 | MD Topology | NMR | X-Ray. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Salicylaldehyde | C7H6O2 | CID 6998 - PubChem. [Online]. Available at: [Link]

-

MDPI. (n.d.). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Online]. Available at: [Link]

-

Open Access Journals. (2023). Principles of Organic Spectroscopy. [Online]. Available at: [Link]

-

Science Publishing Group. (n.d.). Studying the Optimum Conditions for the Synthesis the Derivatives of Salicylaldehyde with Halides Compounds. [Online]. Available at: [Link]

-

PubMed. (2024). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Online]. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Assignment of 1 H-NMR spectrum for salicylaldehyde. [Online]. Available at: [Link]

-

Semantic Scholar. (2015). Synthesis, structure, spectroscopic studies (FT-IR, FT-Raman and UV), normal coordinate, NBO and NLO analysis of salicylaldehyde p-chlorophenylthiosemicarbazone. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Studying the impact of chitosan salicylaldehyde/schiff base/CuFe2O4 in PC3 cells via theoretical studies and inhibition of PI3K/AKT/mTOR signalling. [Online]. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). [Online]. Available at: [Link]

Sources

- 1. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE [vedantu.com]

- 4. Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate - askIITians [askiitians.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. Halogen-bonded cocrystals of N-salicylidene Schiff bases and iodoperfluorinated benzenes: hydroxyl oxygen as a halogen bond acceptor - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Studying the impact of chitosan salicylaldehyde/schiff base/CuFe2O4 in PC3 cells via theoretical studies and inhibition of PI3K/AKT/mTOR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde applications

The following technical guide is structured as an advanced whitepaper for pharmaceutical and chemical research professionals.

High-Value Scaffold for Kinase Inhibitor & Pharmacophore Development [1]

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-5-fluoro-2-hydroxybenzaldehyde represents a "privileged scaffold."[1] Its utility stems from its unique tetrasubstituted benzene core, which offers four distinct vectors for chemical diversification.[1] The orthogonal reactivity of the halogen handles—where the bromine atom facilitates cross-coupling (Suzuki-Miyaura) and the fluorine atom modulates metabolic stability or enables nucleophilic aromatic substitution (

This guide provides a comprehensive analysis of its synthesis, reactivity profile, and application in drug discovery, grounded in recent patent literature and synthetic protocols.[1]

Chemical Profile & Structural Significance[1][2][3][4]

Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1427405-76-2 |

| Molecular Formula | |

| Molecular Weight | 219.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110–115 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

The "4,5-Substitution" Advantage

The specific positioning of the halogen atoms is non-trivial:

-

5-Fluoro (Metabolic Block): Positioned para to the hydroxyl group, the fluorine atom blocks metabolic hydroxylation at the electron-rich C5 position, extending the half-life of derived pharmacophores.[1]

-

4-Bromo (Coupling Vector): The bromine atom at C4 is electronically activated for palladium-catalyzed cross-coupling, allowing for the installation of biaryl systems common in kinase inhibitors.[1]

-

2-Hydroxy-1-Formyl (Heterocycle Precursor): The ortho-relationship between the hydroxyl and aldehyde groups allows for rapid cyclization into benzofurans, coumarins, and chromones.[1]

Synthesis & Production Strategy

While direct bromination of 5-fluoro-2-hydroxybenzaldehyde is possible, it often suffers from regioselectivity issues.[1] The most robust industrial route involves the formylation of 3-bromo-4-fluorophenol .[1]

Recommended Synthetic Route (Duff Reaction or Reimer-Tiemann)

This protocol ensures the aldehyde is installed ortho to the phenol, utilizing the directing power of the hydroxyl group.[1]

Reaction Logic:

-

Starting Material: 3-Bromo-4-fluorophenol (Commercially available).[1]

-

Reagent: Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA).[1]

-

Mechanism: The phenol directs the formylation to the ortho position (C6 of the phenol, which becomes C2 of the benzaldehyde).[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-bromo-4-fluorophenol (1.0 eq) in TFA (10 mL/g).

-

Addition: Add HMTA (1.5 eq) in portions at room temperature.

-

Reflux: Heat the mixture to 70–80 °C for 12–16 hours. The solution will turn viscous/orange.[1]

-

Hydrolysis: Cool to RT and pour into 4N HCl (aq). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

.[1] -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product elutes after unreacted phenol.[1]

Reactivity Profile & Visualized Pathways

The compound's utility is defined by its ability to undergo orthogonal reactions.[1]

Functional Group Reactivity Map

The following diagram illustrates the four distinct reaction vectors available on the scaffold.

Figure 1: Orthogonal reactivity vectors of the this compound scaffold.[1]

Key Applications in Drug Discovery[1][2]

Kinase Inhibitor Development (AKT1 & PRMT5)

Recent patent literature highlights this scaffold in the synthesis of inhibitors for PRMT5 (Protein Arginine Methyltransferase 5) and AKT1 .[1] The 4-bromo position is typically used to attach a solubilizing tail or a hinge-binding motif via Suzuki coupling.[1]

Case Study: PRMT5 Inhibitor Synthesis

-

Objective: Create a bicyclic core.

-

Workflow:

-

Cyclization: Condensation of the aldehyde/phenol with a hydrazine or ketone to form an indazole or benzofuran core.[1]

-

Coupling: Suzuki coupling at the C4-Br position to attach a heteroaryl group.

-

Substitution: The C5-F atom can optionally be displaced by amines in an

reaction if the ring is sufficiently electron-deficient, or left intact to block metabolism.[1]

-

Experimental Protocol: Suzuki Coupling at C4

This protocol demonstrates the selective coupling of the bromine atom without affecting the aldehyde or fluorine.[1]

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Boronic Acid: Phenylboronic acid (1.2 eq)[1]

-

Catalyst:

(0.05 eq) -

Base:

(3.0 eq)[1] -

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes.[1]

-

Combine substrate, boronic acid, base, and catalyst in a sealed tube.[1]

-

Heat to 90 °C for 4–6 hours. Monitoring by TLC/LCMS is crucial to prevent dehalogenation.[1]

-

Workup: Dilute with EtOAc, wash with water, and purify via silica gel chromatography.

-

Note: The hydroxyl group may need protection (e.g., MOM or Benzyl) if the boronic acid is sensitive, but naked phenols often tolerate these conditions.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.[1]

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.[1]

References

-

World Intellectual Property Organization (WIPO). Covalent Modifiers of AKT1 and Uses Thereof.[1] WO2023168291A1. (2023).[1] Link

-

World Intellectual Property Organization (WIPO). PRMT5 Inhibitors and Uses Thereof.[1] WO2024220917A1. (2024).[1] Link

-

United States Patent. Process for the Preparation of Substituted Benzaldehydes.[1] US20130090498A1. (2013).[1][2] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7172128 (Isomer Reference).[1] PubChem.[1] Link

-

BLD Pharm. Product Analysis: this compound (CAS 1427405-76-2).[1][3][4][5][6]Link

Sources

- 1. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 3. 1425485-72-8,DBCO-C6-Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 136834-22-5,N6-Benzoyl-5’-O-(4, 4’-dimethoxytrityl)-2’-fluoro-2’-deoxyadenosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1427405-76-2|this compound|BLD Pharm [bldpharm.com]

- 6. 页面加载中... [china.guidechem.com]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling Reaction with 4-Bromo-5-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[1] The reaction's utility is underscored by its typically mild conditions and broad functional group tolerance.[1][3]

This guide provides a detailed examination of the Sonogashira coupling reaction as applied to a specific and functionally rich substrate: 4-Bromo-5-fluoro-2-hydroxybenzaldehyde. This molecule presents a unique combination of substituents—a bromine atom for coupling, an electron-withdrawing fluorine atom, a coordinating hydroxyl group, and an aldehyde moiety. Understanding the interplay of these functional groups is critical for the successful implementation and optimization of the Sonogashira coupling.

Mechanistic Insights: The Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

The Palladium Cycle

The palladium cycle is the primary driver of the cross-coupling. It begins with the oxidative addition of the aryl bromide to a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. This step is typically the rate-determining step of the overall reaction. The electron-withdrawing nature of the fluoro and aldehyde groups on the this compound substrate is expected to facilitate this oxidative addition.

The Copper Cycle

The copper(I) co-catalyst plays a crucial role in activating the terminal alkyne. The copper(I) salt reacts with the alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.

Finally, reductive elimination from the palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Figure 1: Simplified representation of the Sonogashira coupling catalytic cycles.

Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| This compound | 142650-31-9 | Various | Ensure high purity. |

| Terminal Alkyne | Varies | Various | Ensure it is free of impurities. |

| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | Various | Store under inert atmosphere. |

| CuI (Copper(I) iodide) | 7681-65-4 | Various | Use freshly opened or properly stored material. |

| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 121-44-8 / 108-18-9 | Various | Anhydrous, freshly distilled is recommended. |

| Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | 109-99-9 / 68-12-2 | Various | Degassed prior to use. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv.), and copper(I) iodide (0.04 - 0.10 equiv.).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reagent Addition:

-

Add the anhydrous, degassed solvent (THF or DMF) via syringe.

-

Add the amine base (triethylamine or diisopropylamine, 2.0 - 3.0 equiv.) via syringe.

-

Finally, add the terminal alkyne (1.1 - 1.5 equiv.) dropwise via syringe.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the alkyne.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the amine and copper salts.

-

Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Figure 2: General experimental workflow for the Sonogashira coupling.

Optimization and Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper inert atmosphere techniques are used. |

| Low reactivity of aryl bromide | While the substrate is activated, increasing the temperature (e.g., to 80 °C) may be necessary. | |

| Base is not effective | Use a freshly distilled amine base. Consider a stronger base like DBU for difficult couplings. | |

| Formation of Alkyne Homocoupling (Glaser) Product | Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. |

| High copper catalyst loading | Reduce the amount of copper(I) iodide. A copper-free Sonogashira protocol can also be considered.[5] | |

| Formation of Palladium Black | Catalyst decomposition | Ensure the reaction is not overheated. The choice of solvent can also influence catalyst stability. |

| Difficulty with Phenolic Substrate | Potential for side reactions with the hydroxyl group | While generally well-tolerated, if issues persist, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a methyl ether. |

Safety Precautions

-

Palladium catalysts and copper salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Amine bases are corrosive and have strong odors; handle them with care in a fume hood.

-

Always work under an inert atmosphere to prevent the formation of potentially explosive acetylides and to protect the catalysts from deactivation.

Conclusion

The Sonogashira coupling of this compound offers a direct route to highly functionalized aromatic alkynes, which are valuable intermediates in drug discovery and materials science. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity of the desired products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important cross-coupling reaction.

References

-

NROChemistry. Sonogashira Coupling. Available at: [Link]

-

ThalesNano. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

-

Organ, M. G., et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 2018. Available at: [Link]

-

Reddit. Sonogashira coupling in presence of hydroxyl groups. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Lipshutz, B. H., Chung, D. W., & Rich, B. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic letters, 2008. Available at: [Link]

-

ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. Available at: [Link]

-

Navarro, O., et al. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic letters, 2014. Available at: [Link]

-

Zhang, C. L., et al. Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Organic Chemistry Frontiers, 2021. Available at: [Link]

-

Lopp, M., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 2011. Available at: [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003. Available at: [Link]

-

The Organic Chemistry Portal Blog. Copper-free Sonogashira coupling. Available at: [Link]

Sources

Application Note: Catalytic Condensation Methods Involving 4-Bromo-5-fluoro-2-hydroxybenzaldehyde

[1][2]

Introduction & Strategic Significance

4-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 185345-46-4) is a highly functionalized salicylaldehyde derivative serving as a critical pharmacophore in modern drug discovery.[1] Its unique substitution pattern—featuring a para-bromo and meta-fluoro arrangement relative to the aldehyde—offers distinct electronic handles for catalytic condensation.[1]

Recent patent literature highlights its utility as a precursor for AKT1 and PRMT5 inhibitors , where it undergoes condensation to form covalent warheads or heterocyclic cores [1, 2].[1] The presence of the fluorine atom at the C5 position modulates lipophilicity and metabolic stability, while the bromine atom at C4 serves as a versatile handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) after the condensation step.

This guide details three catalytic condensation protocols optimized for this specific substrate, focusing on yield maximization and mechanistic fidelity.

Mechanism & Reactivity Profile

The reactivity of this compound is governed by the push-pull electronic effects of its substituents:

-

2-Hydroxy Group (+M): Increases electron density at the carbonyl carbon via resonance, slightly reducing electrophilicity compared to benzaldehyde, but enabling ortho-cyclization.[1]

-

5-Fluoro Group (-I): Inductively withdraws electron density, partially restoring the electrophilicity of the aldehyde and increasing the acidity of the phenolic proton (

).[1] -

4-Bromo Group (-I/+M): Provides steric bulk and serves as a regioselective site for late-stage functionalization.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available for this substrate:

Figure 1: Divergent synthetic pathways for this compound.[1]

Protocol 1: Catalytic Schiff Base Formation

Application: Synthesis of covalent modifiers for AKT1 kinase [1].[1] Reaction Type: Nucleophilic Addition-Elimination.[1]

Rationale

The formation of the azomethine bond (-CH=N-) is sensitive to steric hindrance.[1] The 5-fluoro substituent is meta to the aldehyde and does not significantly hinder the attack, but the 2-hydroxy group can form an intramolecular hydrogen bond with the imine nitrogen, stabilizing the product (keto-enol tautomerism).

Experimental Procedure

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Amine: Aniline derivative or aliphatic amine (1.05 equiv)[1]

-

Catalyst: Glacial Acetic Acid (5 mol%)[1]

-

Solvent: Anhydrous Ethanol (0.5 M concentration)

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with this compound (219 mg, 1.0 mmol) and anhydrous ethanol (2 mL).

-

Activation: Add glacial acetic acid (3 µL, 0.05 mmol). Stir at room temperature for 5 minutes to protonate the carbonyl oxygen.

-

Addition: Dropwise add the primary amine (1.05 mmol) dissolved in ethanol (1 mL) over 10 minutes.

-

Reflux: Heat the mixture to reflux (

) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The spot for the aldehyde ( -

Isolation: Cool to

. The Schiff base typically precipitates as a yellow/orange solid due to the extended conjugation.[1] -

Purification: Filter the precipitate and wash with cold ethanol (

). Recrystallize from hot ethanol if necessary.

Expected Yield: 85–92%

Protocol 2: Knoevenagel Condensation to Coumarins

Application: Synthesis of 6-bromo-7-fluorocoumarin scaffolds (fluorescent dyes, anticoagulants).[1] Reaction Type: Knoevenagel Condensation followed by intramolecular transesterification.[1]

Rationale

The "ortho-hydroxy" group is leveraged here to cyclize the intermediate.[1][2] The 5-fluoro group (becoming position 7 on the coumarin ring) significantly enhances the fluorescence quantum yield and photostability of the final scaffold.[1]

Experimental Procedure

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Active Methylene: Diethyl malonate or Ethyl acetoacetate (1.2 equiv)[1]

-

Catalyst: Piperidine (10 mol%)[1]

-

Solvent: Ethanol or Toluene

Step-by-Step:

-

Setup: In a reaction vial, mix the aldehyde (1.0 mmol) and diethyl malonate (1.2 mmol) in ethanol (3 mL).

-

Catalysis: Add piperidine (10 µL). Optional: Add 10 µL of acetic acid to buffer the pH if using sensitive substrates.

-

Reaction: Reflux at

for 4–8 hours.-

Note: If conversion is slow, switch solvent to toluene and use a Dean-Stark trap to remove water, driving the equilibrium forward.

-

-

Cyclization: The initial product is the cinnamic ester.[1] Prolonged heating or addition of strong acid (e.g., HCl) may be required to force the intramolecular lactonization to the coumarin.

-

Workup: Pour onto crushed ice/water. Acidify with 1N HCl to pH 2 to precipitate the coumarin.[1]

-

Purification: Filter and wash with water. Recrystallize from methanol.

Mechanism Visualization

Figure 2: Step-wise mechanism for Coumarin synthesis.[1]

Protocol 3: Williamson Ether Synthesis (Functionalization)

Application: Protection of the phenol or installation of solubilizing groups [3].[1] Context: Often required before Suzuki coupling at the bromine position to prevent catalyst poisoning by the free phenol.[1]

Experimental Procedure

Reagents:

-

Alkylating Agent: Methyl Iodide or Benzyl Bromide (1.5 equiv)[1]

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF (Anhydrous)[1]

Step-by-Step:

-

Dissolve the aldehyde (1.0 mmol) in anhydrous DMF (5 mL).

-

Add

(2.0 mmol). Stir for 15 minutes at RT.[1][5] The solution will turn bright yellow (phenoxide formation).[1] -

Add Methyl Iodide (1.5 mmol) dropwise.[1]

-

Stir at

for 2 hours. -

Quench: Pour into water (20 mL) and extract with Ethyl Acetate.

-

Note:

is preferred over

Comparative Data & Troubleshooting

| Parameter | Schiff Base Protocol | Coumarin Protocol | Ether Synthesis |

| Primary Catalyst | Acetic Acid (Weak Acid) | Piperidine (Weak Base) | |

| Solvent | Ethanol | Ethanol/Toluene | DMF/Acetonitrile |

| Temp | |||

| Typical Yield | 85-92% | 65-75% | 90-95% |

| Key Challenge | Hydrolysis of imine | Incomplete cyclization | O- vs C-alkylation (rare) |

Troubleshooting Tips:

-

Low Yield in Coumarin Synthesis: If the open-chain cinnamic acid derivative persists, treat the crude mixture with PPA (Polyphosphoric Acid) or conc.[1]

at RT to force ring closure. -

Impurity in Schiff Base: If the product is an oil, triturate with diethyl ether/hexane to induce crystallization.[1] The 5-F group can lower the melting point compared to non-fluorinated analogs.[1]

References

Troubleshooting & Optimization

Improving yield in 4-Bromo-5-fluoro-2-hydroxybenzaldehyde condensation reactions

Topic: Optimization of Condensation Reactions (Yield & Purity) Document ID: TSC-BFHB-004 Last Updated: February 15, 2026 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Molecule Profile

4-Bromo-5-fluoro-2-hydroxybenzaldehyde is a highly functionalized scaffold used primarily in the synthesis of enzyme inhibitors (e.g., coumarins for kinase inhibition) and Schiff base ligands.

Its reactivity is dominated by two competing electronic factors:

-

High Electrophilicity: The fluorine atom at C5 (meta to aldehyde) and bromine at C4 (para to aldehyde) exert strong inductive electron-withdrawing effects (-I), making the carbonyl carbon significantly more reactive toward nucleophiles than unsubstituted salicylaldehyde.[1]

-

Steric & Solubility Constraints: The halogenated core significantly reduces solubility in standard protic solvents (MeOH/EtOH) and introduces steric bulk that can hinder the approach of bulky nucleophiles.

Common Yield Killers:

-

Aldehyde Oxidation: Rapid oxidation to the corresponding benzoic acid due to high carbonyl activation.

-

Incomplete Conversion: Often caused by solvent incompatibility (precipitation of intermediate imines) or water accumulation.

-

Polymerization: Competitive aldol-like self-condensation driven by the acidic phenol.

Pre-Reaction Diagnostics (The "Garbage In, Garbage Out" Check)

Before troubleshooting the reaction conditions, validate the integrity of your starting material. The high reactivity of this aldehyde makes it prone to degradation during storage.

Diagnostic Workflow

-

Visual Inspection: Pure compound is a pale yellow to off-white solid . A dark yellow/orange color indicates oxidation (quinone formation) or phenol oxidation.[1]

-

Solubility Check: Dissolve 10 mg in 1 mL DMSO. Turbidity suggests inorganic salts or polymerized material.

Quick Fix: Purification of Starting Material

If purity is <95%, recrystallize before use to avoid "tar" formation in condensation reactions.[1]

-

Solvent System: Isopropyl ether (IPE) or Hexane/Ethyl Acetate (4:1).[1]

-

Protocol: Dissolve in minimal hot EtOAc, add Hexane until turbid, cool slowly to 4°C.

-

Bisulfite Wash: If the aldehyde is contaminated with non-aldehyde impurities, dissolve in EtOAc and wash with saturated

. The aldehyde forms a water-soluble adduct.[2] Separate phases, then regenerate the aldehyde from the aqueous layer using 10%

Module A: Knoevenagel Condensation (Coumarin Synthesis)[1][4]

Context: Synthesis of 3-substituted coumarins or cinnamic acids. Common Issue: Reaction stalls at 50-60% conversion; product is contaminated with sticky red impurities.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Solvent Choice: Ethanol is standard but often fails for this di-halogenated substrate due to poor solubility of the intermediate. | Switch to Ethanol/THF (1:1) or pure Acetonitrile . The intermediate must remain in solution for cyclization to occur. |

| Red/Brown Tar Formation | Base Hydrolysis: Strong bases (NaOH, KOH) or excessive heating causes degradation of the sensitive halogenated ring (SNAr potential).[1] | Use Catalytic Piperidine/Acetic Acid. Maintain a pH of ~5-6. Avoid reflux >80°C if possible; use 60°C for longer times. |

| Product is "Gummy" | Incomplete Cyclization: The intermediate Knoevenagel adduct (open chain) has precipitated before ring-closing. | Acid Catalysis: Add catalytic p-TsOH (5 mol%) in the final hour of reflux to force cyclization. |

Optimized Protocol: The "Buffered" Approach

-

Reagents: Aldehyde (1.0 eq), Active Methylene (1.1 eq).[1]

-

Solvent: Ethanol (anhydrous) or EtOH/THF if solubility is poor.[1]

-

Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%).[1] Crucial: Pre-mix catalyst in 1 mL solvent before adding.

-

Procedure:

-